molecular formula C17H18FN5O2 B12228620 2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine

2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine

Cat. No.: B12228620
M. Wt: 343.36 g/mol
InChI Key: QLDYNPUPGZWSBQ-UHFFFAOYSA-N
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Description

2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is a complex organic compound that features a unique combination of fluoropyridine, pyrrolopyrrole, and methoxypyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the fluoropyridine moiety, followed by the construction of the pyrrolopyrrole ring system, and finally the introduction of the methoxypyrimidine group. Key steps may include:

    Fluoropyridine Synthesis: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced into the pyridine ring.

    Pyrrolopyrrole Formation: Cyclization reactions, such as intramolecular cyclization catalyzed by palladium on carbon (Pd/C), are often used to form the pyrrolopyrrole ring system.

    Methoxypyrimidine Introduction: The final step involves the coupling of the methoxypyrimidine group to the pyrrolopyrrole-fluoropyridine intermediate, typically using condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biological assays to study cellular processes and molecular interactions.

    Materials Science: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzyme active sites, while the pyrrolopyrrole and methoxypyrimidine groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine-4-carbonyl derivatives: These compounds share the fluoropyridine moiety and may exhibit similar reactivity and applications.

    Pyrrolopyrrole derivatives: Compounds with the pyrrolopyrrole ring system can have comparable biological activities and synthetic routes.

    Methoxypyrimidine derivatives:

Uniqueness

2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H18FN5O2

Molecular Weight

343.36 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C17H18FN5O2/c1-25-15-3-5-20-17(21-15)23-9-11-7-22(8-12(11)10-23)16(24)13-2-4-19-6-14(13)18/h2-6,11-12H,7-10H2,1H3

InChI Key

QLDYNPUPGZWSBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=C(C=NC=C4)F

Origin of Product

United States

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